molecular formula C14F29I B1607379 Nonacosafluoro-1-iodotetradecane CAS No. 307-63-1

Nonacosafluoro-1-iodotetradecane

Cat. No.: B1607379
CAS No.: 307-63-1
M. Wt: 846.01 g/mol
InChI Key: MHIPPKXKESHCIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacosafluoro-1-iodotetradecane is typically synthesized through a series of fluorination and iodination reactionsThe reaction conditions often involve the use of transition metal catalysts to facilitate the fluorination process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale electrochemical fluorination, where hydrocarbons are exposed to fluorine gas in the presence of a catalyst. This is followed by iodination, where the fluorinated hydrocarbons react with iodine to form the final product .

Chemical Reactions Analysis

Types of Reactions: Nonacosafluoro-1-iodotetradecane primarily undergoes substitution reactions due to the presence of the iodine atom. The iodine atom can be replaced by other atoms or groups, making it a versatile compound for various chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from the substitution reactions of this compound depend on the nucleophile used. For example, reactions with amines can produce perfluorinated amines, while reactions with thiols can yield perfluorinated thiols .

Scientific Research Applications

Nonacosafluoro-1-iodotetradecane has a wide range of applications in scientific research due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds. In biology and medicine, it is studied for its potential use in drug delivery systems and imaging agents. In industry, it is utilized in the production of coatings, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of nonacosafluoro-1-iodotetradecane involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This property makes it a valuable intermediate in the synthesis of various fluorinated compounds. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Nonacosafluoro-1-iodotetradecane is unique due to its high degree of fluorination and the presence of an iodine atom, which makes it highly reactive in substitution reactions. This combination of properties is not commonly found in other similar compounds, making it a valuable substance for specialized applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-14-iodotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F29I/c15-1(16,3(19,20)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)41)2(17,18)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(42,43)44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIPPKXKESHCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F29I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059797
Record name Nonacosafluoro-1-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

846.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-63-1
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-Nonacosafluoro-14-iodotetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonacosafluoro-1-iodotetradecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-14-iodo-
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Record name Nonacosafluoro-1-iodotetradecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonacosafluoro-1-iodotetradecane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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